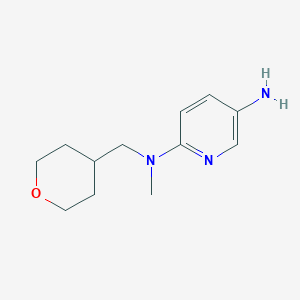

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine

Description

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine is a pyridinediamine derivative featuring a methyl group and a tetrahydro-2H-pyran-4-ylmethyl substituent on the N2 nitrogen atom. The tetrahydro-2H-pyran (THP) moiety may enhance solubility in polar solvents due to its oxygen-containing cyclic ether structure.

Properties

IUPAC Name |

2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(9-10-4-6-16-7-5-10)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVEJSHMYLJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162665 | |

| Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-63-1 | |

| Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine is a chemical compound with potential biological applications. Its structure includes a pyridine moiety and a tetrahydro-2H-pyran group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C₁₂H₁₉N₃O

- CAS Number : 1219967-63-1

- MDL Number : MFCD13561814

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a potential modulator of protein kinases and its interaction with cannabinoid receptors.

1. Protein Kinase Modulation

Research indicates that derivatives of pyridine and pyrazine compounds can act as protein kinase modulators. This compound may share similar properties due to its structural characteristics. Protein kinases are critical in various signaling pathways, and their modulation can influence cellular processes such as proliferation and apoptosis .

2. Cannabinoid Receptor Interaction

A related compound, N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, has been identified as a dual agonist for cannabinoid receptors CB1 and CB2. This class of compounds exhibits low central nervous system (CNS) penetration, which is advantageous in reducing side effects associated with cannabinoid receptor activation. The pharmacodynamic properties suggest that similar derivatives could provide therapeutic benefits without significant CNS effects .

Case Study: Antinociceptive Effects

A study evaluated the antinociceptive effects of compounds similar to this compound in rodent models. The results indicated that these compounds could effectively reduce pain responses without significant CNS side effects. This finding supports the potential use of such compounds in pain management therapies .

Research on Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to understand how modifications to the tetrahydro-pyran structure affect biological activity. The findings revealed that specific substitutions could enhance binding affinity to target proteins while maintaining low CNS penetration. This research is crucial for developing new therapeutic agents with improved efficacy and safety profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 219.29 g/mol |

| LogP (Partition Coefficient) | 1.45 |

| Solubility | Soluble in DMSO |

| Toxicity Level | Irritant |

Scientific Research Applications

Cancer Treatment

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine has been investigated for its efficacy against various cancer types, particularly those driven by RAS oncogenes. Research indicates that compounds targeting CRAF kinase, which is often overactive in KRAS mutant tumors, can effectively inhibit tumor growth.

Case Study : A study demonstrated that derivatives of this compound showed selective inhibition of B/C RAF kinases, leading to reduced proliferation in KRAS mutant cell lines. The compound's structure was optimized to enhance solubility and cellular activity, making it a promising candidate for further development in cancer therapeutics .

Kinase Inhibition

The compound has been explored as a selective inhibitor of kinases involved in cancer signaling pathways. Its ability to modulate kinase activity can lead to significant therapeutic effects.

Neuroscience Research

Recent investigations have also pointed to the potential neuroprotective effects of this compound. Its interaction with specific neurotransmitter systems may provide avenues for treating neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological properties.

Synthetic Route Overview

- Starting Materials : Utilize readily available pyridine and tetrahydropyran derivatives.

- Reagents : Common reagents include coupling agents like EDCI for amide bond formation.

- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Key Differences and Implications

Substituent Effects on Toxicity: PIDA’s 4-aminophenyl group contributes to its classification as a toxic substance (LD₅₀ 50–300 mg/kg) , whereas the target compound’s methyl and THP groups may reduce acute toxicity. Phenazopyridine’s phenylazo group is associated with irritant properties , highlighting how electron-withdrawing groups influence safety profiles.

Solubility and Reactivity :

- The THP group in the target compound and CAS 1219976-68-7 may enhance solubility in organic solvents compared to purely alkyl (e.g., diethyl) or aromatic (e.g., PIDA) substituents.

- N2,N2-Diethyl-2,5-pyridinediamine’s lower molecular weight (165.24 vs. 200.24 for PIDA) correlates with its higher volatility .

Synthetic Approaches :

- Analogs like PIDA and compounds in are synthesized using protecting groups (e.g., dimethylpyrrole) and deprotection steps . The target compound likely follows similar protocols.

Applications: PIDA’s role in polyimide monomers suggests the target compound could serve in high-performance polymers. Phenazopyridine’s medicinal use implies pyridinediamines with polar substituents may have pharmacological relevance.

Research Findings and Data Gaps

- Toxicity Data: The target compound’s safety profile remains uncharacterized, though structural analogs provide clues. Replacement of aromatic amines (e.g., PIDA’s 4-aminophenyl) with non-aromatic groups often reduces mutagenicity .

- Synthetic Challenges : Introducing bulky THP groups may require optimized reaction conditions to avoid steric hindrance, as seen in ’s use of chromatographic purification .

Preparation Methods

Alkylation of 2,5-Pyridinediamine with Tetrahydropyran Derivatives

Method Overview:

This approach involves the nucleophilic substitution of 2,5-pyridinediamine with a suitably activated tetrahydropyran derivative, typically under basic conditions to facilitate the alkylation at the nitrogen atom.

- Reagents: 2,5-pyridinediamine, tetrahydro-2H-pyran-4-ylmethyl halide or activated derivative (e.g., tetrahydropyran-4-ylmethyl chloride)

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Room temperature to 80°C

- Time: 4-24 hours

Reaction Mechanism:

The nucleophilic amine nitrogen attacks the electrophilic carbon attached to the leaving group (e.g., chloride), forming the N-alkylated product. This process is facilitated by the basic environment which deprotonates the amine, increasing its nucleophilicity.

- The alkylation yields are typically around 75%, with reaction yields influenced by the nature of the leaving group and the reaction temperature.

- The process requires careful control of temperature and stoichiometry to prevent over-alkylation or side reactions.

Reductive Amination of Pyridinediamine Intermediates

Method Overview:

Reductive amination offers an alternative route, where a suitable aldehyde or ketone derived from tetrahydropyran-4-carboxaldehyde reacts with the diamine, followed by reduction to form the secondary amine.

- Reagents: Tetrahydropyran-4-carboxaldehyde

- Reducing Agent: Sodium triacetoxyborohydride or sodium cyanoborohydride

- Solvent: Acetonitrile or methanol

- Temperature: Room temperature

- Time: 4-6 hours

Reaction Mechanism:

The aldehyde reacts with the amine to form an imine, which is subsequently reduced to the secondary amine, yielding the target compound.

- This method provides high selectivity and yields around 80-90%, especially when optimized with suitable reducing agents.

- It allows for the introduction of the tetrahydropyran moiety with minimal side reactions.

Multi-Step Synthesis via Halogenated Pyridine Derivatives

Method Overview:

This approach involves initial halogenation of pyridine rings, followed by nucleophilic substitution with tetrahydropyran derivatives and subsequent methylation at the nitrogen atom.

- Halogenation of 2,5-dihalopyridine (e.g., with N-bromosuccinimide)

- Nucleophilic substitution with tetrahydropyran-4-ylmethylamine

- Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate

- Halogenation: Room temperature with N-halosuccinimide

- Substitution: Elevated temperature (~80°C) in polar aprotic solvents

- Methylation: Reflux in acetone or acetonitrile

- This multi-step process allows precise functionalization but requires purification after each step.

- Yields are variable but can reach up to 60-70% overall.

Data Summary Table

| Method | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation | Pyridinediamine + tetrahydropyran-4-ylmethyl halide | 75% | DMF, 80°C, 4-24h | Straightforward, high yield | Possible over-alkylation |

| Reductive Amination | Pyridinediamine + tetrahydropyran-4-carboxaldehyde | 80-90% | Acetonitrile, room temp, 4-6h | High selectivity | Requires pure aldehyde |

| Halogenation & Substitution | Halogenated pyridine + tetrahydropyran-4-ylmethylamine | 60-70% (overall) | NBS, elevated temp | Precise functionalization | Multi-step, purification needed |

Research Findings and Notes:

- The alkylation method is the most direct and commonly employed, with optimization of reaction conditions improving yields.

- Reductive amination offers a cleaner pathway with fewer side reactions, suitable for sensitive functional groups.

- Multi-step halogenation approaches provide versatility but involve more complex purification steps.

- Safety precautions are necessary due to the use of halogenated reagents, strong bases, and reducing agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine, and how can purity be validated?

- Methodological Answer : A common approach involves coupling reactions between pyridinediamine precursors and tetrahydro-2H-pyran-4-ylmethyl derivatives. For example, intermediates like N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine (CAS: 1219976-68-7) can be functionalized via reductive amination or alkylation . Purification typically employs recrystallization (e.g., EtOH/CH₂Cl₂ mixtures) or column chromatography. Purity validation requires HPLC (≥95% purity threshold), complemented by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound's structural and electronic properties?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and tetrahydro-2H-pyran moiety. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography can resolve stereochemical ambiguities, while UV-Vis spectroscopy assesses electronic transitions relevant to binding interactions (e.g., CCR5 receptor studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Classified as acutely toxic (oral LD₅₀: 50–300 mg/kg), it requires hazard-compliant storage (ventilated cabinets, inert atmosphere) and PPE (gloves, goggles). Follow guidelines under South Korea’s Toxic Chemical Substances List (TCSL), which mandates ≤20 kg handling limits without permits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CCR5 antagonism data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., nanomolar vs. micromolar ranges) may arise from assay conditions. Standardize protocols:

- Use CCR5-transfected HEK293 cells for consistency.

- Compare competitive binding assays (radiolabeled Maraviroc controls) vs. functional assays (calcium flux or HIV entry inhibition).

- Validate results with orthogonal techniques like surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

- Methodological Answer : Optimize reaction parameters:

- Catalysts: Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., immobilized enzymes) to reduce metal contamination.

- Solvent systems: Replace polar aprotic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) to enhance green chemistry metrics.

- Process intensification: Use flow chemistry for continuous amine coupling, achieving ~49% yield improvements as demonstrated in related pyridinediamine syntheses .

Q. How do structural modifications influence in vitro vs. in vivo efficacy as an antiviral agent?

- Methodological Answer :

- In vitro : Introduce electron-withdrawing groups (e.g., -CF₃) to pyridine rings to enhance CCR5 binding affinity (ΔG ≤ -9 kcal/mol via docking studies).

- In vivo : Modify logP values (target 2–3) via PEGylation or prodrug strategies to improve bioavailability. Monitor metabolite formation (e.g., hepatic N-oxidation) using LC-MS/MS in rodent models .

Q. What computational and experimental approaches validate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model CCR5 transmembrane domain interactions to predict substituent effects on binding pocket occupancy.

- Parallel synthesis : Generate analogs with systematic variations (e.g., pyran ring size, methyl group positioning) and test via high-throughput screening (HTS). SAR trends from related N-substituted pyridinediamines suggest bulky substituents at N2 enhance selectivity over CXCR4 receptors .

Q. How can researchers address discrepancies in genotoxicity assessments for this compound?

- Methodological Answer : While regressive mutation tests for structurally similar compounds (e.g., N2-(4-aminophenyl)-2,5-pyridinediamine) were negative, confirmatory Ames tests (TA98/TA100 strains ± metabolic activation) are advised. Cross-reference with OECD Guidelines 471/473, prioritizing in vitro micronucleus assays to rule out clastogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.